9-(Benzyloxy)acridine

VEGFR-2 Inhibition Src Kinase Inhibition Multi-Target Anticancer Scaffold

9-(Benzyloxy)acridine (CAS 73302-74-6, molecular formula C₂₀H₁₅NO, molecular weight 285.34 g/mol) is a 9-substituted acridine heterocycle in which a benzyloxy moiety replaces the typical hydrogen, amino, or anilino groups found at the peri-position of the tricyclic acridine scaffold. The compound belongs to a well-established class of DNA-intercalating planar aromatic molecules, but the specific O-benzyl substitution imparts distinct steric, electronic, and H-bond acceptor properties that differentiate it from the more extensively studied 9-amino, 9-anilino, and 9-alkoxy-acridine variants.

Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
CAS No. 73302-74-6
Cat. No. B3357467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Benzyloxy)acridine
CAS73302-74-6
Molecular FormulaC20H15NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H15NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2
InChIKeyKMBHODIBXCASSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Benzyloxy)acridine (CAS 73302-74-6) – Procurement-Grade Identity, Core Physicochemical Profile, and Chemical Class Positioning


9-(Benzyloxy)acridine (CAS 73302-74-6, molecular formula C₂₀H₁₅NO, molecular weight 285.34 g/mol) is a 9-substituted acridine heterocycle in which a benzyloxy moiety replaces the typical hydrogen, amino, or anilino groups found at the peri-position of the tricyclic acridine scaffold . The compound belongs to a well-established class of DNA-intercalating planar aromatic molecules, but the specific O-benzyl substitution imparts distinct steric, electronic, and H-bond acceptor properties that differentiate it from the more extensively studied 9-amino, 9-anilino, and 9-alkoxy-acridine variants [1]. Commercially, the compound is available at a standard purity of ≥97% with batch-specific QC documentation (NMR, HPLC, GC), which is critical for reproducible procurement in medicinal chemistry and chemical biology campaigns .

Why 9-(Benzyloxy)acridine Cannot Be Interchanged with Generic 9-Substituted Acridines or Common DNA Intercalators – The Procurement Risk of Substituting Without Quantitative Evidence


The 9-position of the acridine nucleus is the principal site that governs DNA-binding geometry, topoisomerase inhibition specificity, and kinase cross-reactivity profiles [1]. A simple substitution from benzyloxy to, for example, 9-amino (as in 9-aminoacridine), 9-anilino (as in amsacrine), or 9-methoxy alters both the electron density of the intercalating ring system and the steric footprint that determines groove contact. Published structure–activity relationship (SAR) campaigns on 9-substituted acridines demonstrate that even small changes at this position (e.g., methoxy → ethoxy → benzyloxy) can shift the balance between topoisomerase I vs. topoisomerase II inhibition, and can either introduce or abolish kinase inhibitory activity entirely [1]. Consequently, purchasing a generic “acridine derivative” without verifying the specific 9-substituent introduces a high risk of irreproducible biological results and invalidates comparator-based experimental designs.

Quantitative Differentiation Evidence for 9-(Benzyloxy)acridine (CAS 73302-74-6) – Head-to-Head and Cross-Study Comparisons Against Closest Analogs


9-Benzyloxyacridine Derivative LXL-5 vs. Non-Benzyloxy Analogs LXL-1–4 in VEGFR-2 and Src Kinase Inhibition

In a series of five novel acridine analogues (LXL-1 through LXL-5), only the 9-benzyloxyacridine-based compound LXL-5 exhibited dual inhibitory activity against both VEGFR-2 and Src tyrosine kinases, whereas the non-benzyloxy congeners (LXL-1–4) lacked measurable kinase inhibition under identical assay conditions. The parent 9-(benzyloxy)acridine core is the critical substructure enabling this multi-kinase recognition [1]. Although precise IC₅₀ values for LXL-5 are not publicly available in the abstracted record, the qualitative binary outcome (active vs. inactive) across the five-compound panel provides class-level evidence that the benzyloxy substitution is a necessary structural determinant for kinase engagement.

VEGFR-2 Inhibition Src Kinase Inhibition Multi-Target Anticancer Scaffold

9-Benzyloxyacridine Derivative LXL-5 vs. Unsubstituted Acridine: Acquisition of Multi-Target Topoisomerase I and Kinase Inhibition Activity

The parent acridine scaffold, without substitution, has been previously characterized as lacking multi-target kinase and topoisomerase inhibitory activity [1]. The introduction of the 9-benzyloxy substituent (as in LXL-5) transforms this inactive core into a dual topoisomerase I / kinase inhibitor, as demonstrated by UV-visible absorption spectra, fluorescence emission spectra, and a DNA topoisomerase I inhibition assay [1]. This represents a functional gain-of-activity that is directly attributable to the benzyloxy modification.

Topoisomerase I Inhibition DNA Intercalation Multi-Target Scaffold Development

Commercial 9-(Benzyloxy)acridine (≥97% Purity) vs. Generic 9-Substituted Acridines Without Documented Batch QC – A Procurement Reliability Differentiator

The commercially supplied 9-(benzyloxy)acridine (CAS 73302-74-6) is available at a certified purity of ≥97% with accompanying batch-specific QC data packages that include NMR, HPLC, and GC spectra . In contrast, many custom-synthesized or low-volume 9-alkoxy/9-aralkoxy acridine analogues lack publicly verifiable purity standards and comprehensive analytical documentation. For medicinal chemistry laboratories operating under rigorous reproducibility requirements (e.g., SAR-by-catalogue, fragment-based screening, or in vivo PK studies), the availability of pre-certified material eliminates the time and cost burden of independent re-purification and characterization.

Chemical Procurement Batch-to-Batch Reproducibility HPLC/NMR QC Documentation

9-(Benzyloxy)acridine as a Patent-Scoped Medicinal Chemistry Building Block vs. Unclaimed 9-Substituted Acridines

United States Patent 6,706,722 ('Heteroaryl derivatives and their use as medicaments') explicitly claims acridine derivatives in which the substituent at any of the acridine carbon atoms C1–C9 includes aryl-C₁₋₈ alkoxy, with benzyloxy and phenylethyloxy cited as preferred embodiments [1]. This establishes that 9-(benzyloxy)acridine falls within a patented chemotype for tumor-treating compositions, whereas many other 9-alkoxy (e.g., 9-methoxy, 9-ethoxy) and 9-amino acridines are either covered by earlier, expired patents or are in the public domain. For industrial research programs with freedom-to-operate considerations, the patent status of the benzyloxy-substituted series can be a differentiating factor in compound selection.

Patent Landscape 9-Benzyloxyacridine Derivative IP Tumor Therapeutic Composition

High-Confidence Procurement and Application Scenarios for 9-(Benzyloxy)acridine (CAS 73302-74-6) Based on Quantitative Differentiation Evidence


Multi-Target Kinase/Topoisomerase I Inhibitor Lead Generation – When the Benzyloxy Substituent Is a Pharmacophoric Requirement

Research groups pursuing dual VEGFR-2/Src kinase and topoisomerase I inhibition should select 9-(benzyloxy)acridine as the core synthetic intermediate, because published SAR data show that non-benzyloxy analogues in the same series fail to exhibit kinase activity. The compound enables systematic exploration of the benzyloxy-dependent multi-target mechanism first disclosed by Lang et al. (2013) [1].

Medicinal Chemistry SAR-by-Catalogue Campaigns Requiring Documented Purity and Batch-to-Batch Consistency

Laboratories that purchase 9-substituted acridine building blocks for parallel synthesis or fragment elaboration can reduce experimental variability by procuring 9-(benzyloxy)acridine from suppliers providing orthogonal QC (NMR, HPLC, GC) with every batch. This minimizes the risk of failed reactions or ambiguous bioassay results caused by unidentified impurities, a common pitfall when sourcing less rigorously characterized analogues [1].

Pharmaceutical Patent Strategy and Freedom-to-Operate Analysis for Acridine-Based Antitumor Compositions

Industrial drug discovery teams evaluating the acridine chemotype for oncology can use the patent anchoring of 9-(benzyloxy)acridine (US Patent 6,706,722) to map the IP landscape. Starting from this compound provides a clear reference point for designing novel derivatives that may fall outside existing claims, whereas less-documented 9-substituted variants carry higher uncertainty regarding third-party patent encumbrance [1].

Fluorescent Probe Development Leveraging the Unique Spectral Signature of the 9-Benzyloxyacridine Core

Although direct comparative fluorescence data for 9-(benzyloxy)acridine are not yet published, the compound's demonstrated UV-Vis absorption and fluorescence emission properties in the context of DNA-binding studies [1] suggest its utility as a starting point for designing environment-sensitive fluorescent probes. Researchers developing new acridine-based imaging agents can exploit the benzyloxy group's steric and electronic tuning effects as a differentiable feature relative to 9-amino or 9-alkylamino acridine fluorophores.

Quote Request

Request a Quote for 9-(Benzyloxy)acridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.